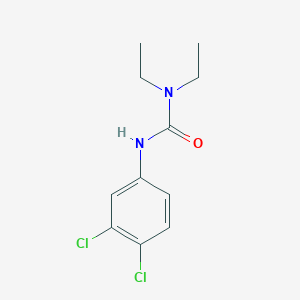![molecular formula C12H14N2 B097032 Spiro[indole-3,4'-piperidine] CAS No. 19136-10-8](/img/structure/B97032.png)
Spiro[indole-3,4'-piperidine]
Overview
Description
Spiro[indole-3,4'-piperidine] is a heterocyclic compound derived from the piperidine family of compounds. It is a versatile compound that has found a wide range of applications in the scientific research field, including the synthesis of various compounds, the development of drugs, and the study of biochemical and physiological effects.
Scientific Research Applications
Synthetic Strategies and Derivatives
- Diastereoselective Syntheses : The spiro[indoline-3,4'-piperidine] scaffold, a key structure in polycyclic indole alkaloids, is synthesized using AgOTf/Ph3P-catalyzed tandem cyclizations of tryptamine-ynesulfonamides. This method efficiently captures spiroindoleninium intermediates with carbamates, leading to diverse spiro[indoline-3,4'-pyridin]-2-yl)carbamate derivatives (Liang et al., 2020).
- Intramolecular Oxidative Coupling : Utilizing a guanidinium hypoiodite catalyst, an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls is performed to produce spiro-coupling products. This includes the synthesis of optically active spiro[indoline-3,4'-piperidines] through asymmetric carbon-carbon bond formation (Sugimoto et al., 2023).
Pharmacological Applications and Antitumor Activity
- c-Met/ALK Inhibitors : A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones were designed and tested for antitumor properties. Compound 5b or SMU-B was identified as a potent, highly selective, and efficacious c-Met/ALK dual inhibitor with significant tumor growth inhibition in human gastric carcinoma models (Li et al., 2013).
- CFTR Co-potentiators : Spiro[piperidine-4,1-pyrido[3,4-b]indole] derivatives were identified as co-potentiators for certain minimal function cystic fibrosis transmembrane conductance regulator (CFTR) mutants. This discovery could have implications in the treatment of cystic fibrosis (Son et al., 2020).
Chemical Synthesis and Methodology
- Ultrasound-Assisted Synthesis : An ultrasound-assisted method was developed for the combinatorial synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives. This method, utilizing piperidine catalysis, avoids traditional chromatography and recrystallization purifications (Zou et al., 2012).
- Gold- and Silver-Catalyzed Cyclizations : Gold- and silver-catalyzed intramolecular cycloisomerizations were developed to create azepinoindoles and spiro[indoline-3,4′-piperidine] derivatives. These reactions exhibit high chemoselectivity and stereospecificity (Zhu et al., 2015).
Mechanism of Action
Target of Action
Spiro[indole-3,4’-piperidine] is a complex molecule that has been studied for its potential biological activity Spirooxindole scaffolds, which are structurally similar, are known to have bioactivity against cancer cells, microbes, and various diseases . They have an inherent three-dimensional nature and the ability to project functionalities in all three dimensions, making them attractive biological targets .
Mode of Action
The mode of action of Spiro[indole-3,4’-piperidine] involves a Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamide . This process allows access to the spiro[indole-3,4’-piperidine] scaffold in a racemic and diastereoselective manner . Density functional theory (DFT) calculations indicate that strong non-covalent effects between the substrate and catalyst/ligand complex stabilize the spiroindoleninium intermediate via cation-π–π interactions .
Biochemical Pathways
The synthesis of spiro[indole-3,4’-piperidine] involves a cycloisomerization process , which could potentially influence various biochemical pathways depending on the cellular context.
Result of Action
Compounds with similar spirooxindole scaffolds have shown a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of Spiro[indole-3,4’-piperidine]. For instance, the use of water as the sole solvent in the synthesis of similar spirooxindole scaffolds has been shown to improve the reaction efficiency and chemoselectivity . .
properties
IUPAC Name |
spiro[indole-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZDJHJGTFYYCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593750 | |
| Record name | Spiro[indole-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19136-10-8 | |
| Record name | Spiro[indole-3,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the spiro[indole-3,4'-piperidine] scaffold in medicinal chemistry?
A: The spiro[indole-3,4'-piperidine] scaffold exhibits promising biological activity and has garnered attention in medicinal chemistry. Its unique structure allows for diverse derivatization, making it a versatile platform for developing novel therapeutics. For instance, one derivative has shown potential as a DDR1 kinase inhibitor [].
Q2: How can the spiro[indole-3,4'-piperidine] scaffold be synthesized efficiently?
A: Researchers have developed an efficient and diastereoselective synthetic route to access the spiro[indole-3,4'-piperidine] scaffold. This method utilizes a Ag(I)/PPh3-catalyzed cycloisomerization of tryptamine-ynamides [, ]. This approach offers advantages such as mild reaction conditions and gram-scale scalability [].
Q3: What role do computational chemistry calculations play in understanding the synthesis of these derivatives?
A: Density Functional Theory (DFT) calculations have proven invaluable in understanding the mechanism behind the diastereoselective synthesis. Specifically, DFT calculations reveal that strong non-covalent interactions, namely cation-π-π interactions, stabilize the crucial spiroindoleninium intermediate, favoring the formation of specific diastereomers [, ].
Q4: What is the significance of chirality in the synthesis of these derivatives?
A: The presence of chiral centers in the spiro[indole-3,4'-piperidine] scaffold necessitates the development of diastereoselective synthetic methods. Researchers have successfully employed a chiral pool approach, utilizing chiral starting materials to achieve diastereoselective synthesis []. This is crucial because different stereoisomers can exhibit distinct biological activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






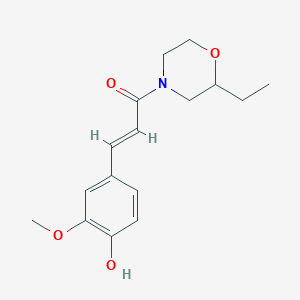
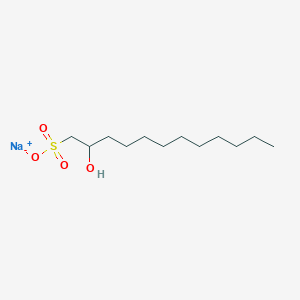
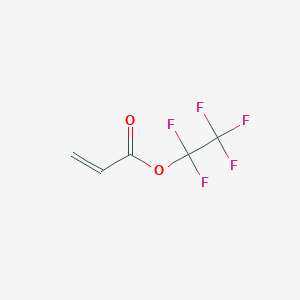
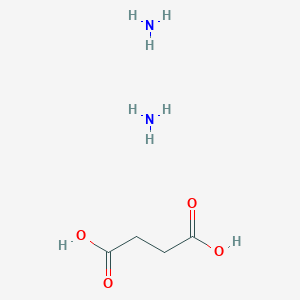
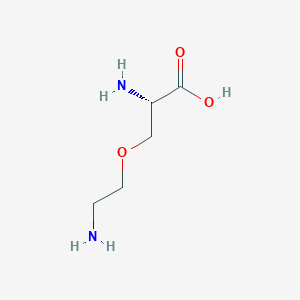
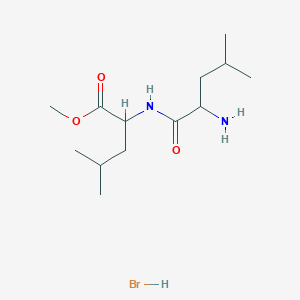
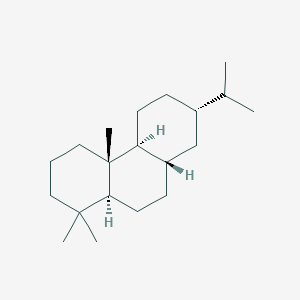
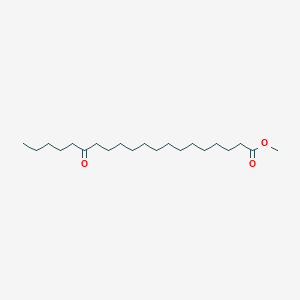

![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
